
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Stereochemical Determination
- Stereoselective Synthesis of an Active Metabolite : A study by Chen et al. (2010) focused on the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The process involved stereospecific hydroboration and inversion of the 3-hydroxyl group's configuration, followed by a sequence of reactions to establish the stereochemistry of the active metabolite.
Chemical Synthesis Methods
- Synthesis Techniques : Research by Sarantou & Varvounis (2022) detailed two methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, confirming the structure through various spectroscopic methods.
Inhibition of Glycolic Acid Oxidase
- Glycolic Acid Oxidase Inhibitors : A study from 1983 by Rooney et al. explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, revealing that compounds with large lipophilic substituents were effective inhibitors.
Free Radical Scavenging
- Free Radical Scavenging in Myocardial Infarction : Investigations by Hashimoto et al. (2001) and Yamashita et al. (2000) focused on the role of specific urea derivatives as free radical scavengers in reducing myocardial infarct size in rabbits.
Biocatalysis and Green Chemistry
- Biocatalysis in Synthesis : Ma et al. (2016) described the use of D-xylonic acid as a green solvent and effective catalyst in the synthesis of various compounds, including derivatives of 1H-pyrrol-2(5H)-one.
Analytical Chemistry Applications
- Analytical Methods for Biological Markers : Tomokuni & Ogata (1972) developed a simple method for the quantitative analysis of urinary δ-aminolevulinic acid, important for lead exposure assessment, using a pyrrole derivative.
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Lgaz et al. (2020) investigated pyrazoline derivatives as corrosion inhibitors for mild steel, highlighting their effectiveness in acidic environments.
Molecular Recognition and Anion Binding
- Anion Receptors : Research by Gale (2006) focused on acyclic molecules containing ureas and pyrroles as selective anion-binding agents, offering insights into their structural chemistry and binding processes.
Antimicrobial Activity
- Antimicrobial Properties : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, finding that the introduction of a methoxy group increased their effectiveness.
Enzyme Inhibition and Anticancer Research
- Enzyme Inhibition and Anticancer Activity : Mustafa et al. (2014) synthesized urea derivatives and assessed their enzyme inhibition and anticancer properties, noting the potential of certain compounds in prostate cancer treatment.
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-10-8-15(9-11-16)22(18-7-4-12-20-18)19(23)21-14-5-3-6-17(13-14)25-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSURLZERIEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2728662.png)
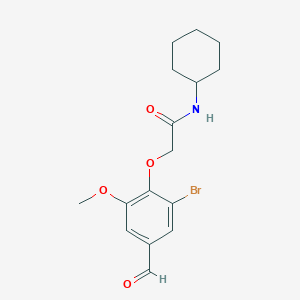
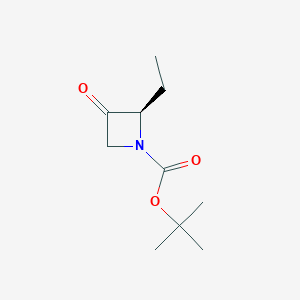
![2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)
![3-butoxy-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2728668.png)
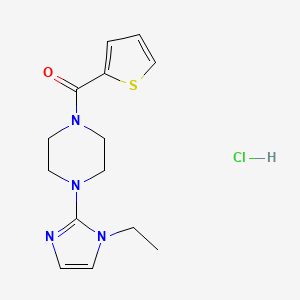
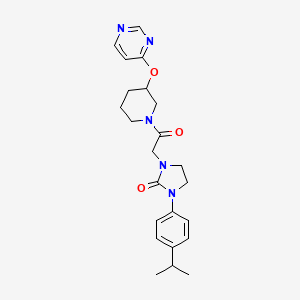
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B2728676.png)
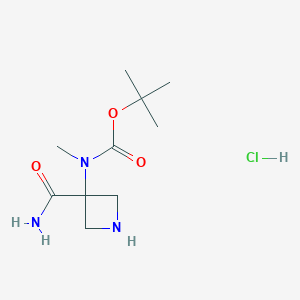
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2728682.png)
